1-N,4-N-dimethylcyclohexane-1,4-diamine
Description
Overview of Cyclohexane (B81311) Diamines in Chemical Science
Cyclohexane diamines are characterized by a six-carbon aliphatic ring with two amino functional groups. The spatial arrangement of these amino groups (cis or trans) and their positions on the ring (e.g., 1,2-, 1,3-, or 1,4-) give rise to various isomers with distinct chemical and physical properties. These compounds are widely utilized as monomers in the synthesis of polyamides and polyurethanes, where they impart rigidity and thermal stability to the resulting polymers. chemimpex.comontosight.ai In coordination chemistry, they serve as ligands for metal complexes, finding applications in catalysis and materials science. Furthermore, the chiral nature of certain cyclohexane diamine isomers, such as trans-1,2-diaminocyclohexane, makes them crucial in asymmetric synthesis. nih.govinnospk.com The cyclohexane diamine scaffold is also a recognized structural motif in medicinal chemistry, with derivatives showing a range of biological activities. ontosight.aicabidigitallibrary.orgnih.gov
Research Significance of 1-N,4-N-dimethylcyclohexane-1,4-diamine
The research significance of this compound lies in its role as a versatile intermediate and building block. Its unique structure, with two tertiary amine groups, influences its reactivity and makes it a valuable component in the synthesis of more complex molecules. In the field of polymer chemistry, it is a key component in the production of polyurethanes, contributing to the flexibility and durability of coatings, adhesives, and elastomers. chemimpex.com It also acts as a curing agent or hardener for epoxy resins, leading to robust and durable materials for various industrial applications. chemimpex.com
In the pharmaceutical sector, this compound is involved in the development of pharmaceutical intermediates. chemimpex.com A notable area of academic inquiry has been the exploration of cyclohexane-1,4-diamine (B98093) derivatives as potential therapeutic agents. For instance, research into (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines has led to the discovery of allosteric inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1). nih.gov MALT1 is a key regulator of NF-κB signaling, and its inhibition is a promising strategy for treating certain types of B-cell lymphoma and autoimmune diseases. nih.gov This line of research highlights the potential of the 1,4-diamine cyclohexane core in designing targeted therapies.
Scope and Objectives of Academic Inquiry on the Compound
Academic inquiry into this compound and its derivatives is multifaceted. A primary objective is to explore its utility in synthetic chemistry, particularly in the creation of novel polymers and pharmaceutical agents. Researchers aim to understand how the stereochemistry and substitution pattern of the cyclohexane diamine ring influence the properties of the resulting materials and the biological activity of medicinal compounds.
Key areas of investigation include:
Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives, as well as thorough characterization of their structural and physicochemical properties.
Polymer Chemistry: Investigating its role as a monomer and curing agent to develop new polymeric materials with enhanced properties such as thermal stability, mechanical strength, and chemical resistance. chemimpex.com
Medicinal Chemistry: Designing and synthesizing novel derivatives for drug discovery, with a focus on their potential as inhibitors of specific biological targets, as exemplified by the research on MALT1 inhibitors. nih.gov
Coordination Chemistry: Exploring its potential as a ligand in the formation of metal complexes for catalysis and other applications.
The overarching goal of this academic inquiry is to leverage the unique structural features of this compound to develop innovative solutions in materials science and medicine.
Chemical Compound Information
| Compound Name |
| This compound |
| Cyclohexane diamine |
| N,N-dimethylcyclohexane-1,4-diamine |
| (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines |
| Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) |
| trans-1,2-diaminocyclohexane |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42389-50-4 |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless or yellow liquid |
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-3-5-8(10-2)6-4-7/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMXOFKBHKHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274932 | |
| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-01-3 | |
| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Investigations and Conformational Analysis of 1 N,4 N Dimethylcyclohexane 1,4 Diamine
Isomeric Forms and Diastereomeric Relationships
Disubstituted cyclohexanes can exist as different stereoisomers depending on the spatial orientation of the substituents relative to the ring. These isomers, which have the same molecular formula and connectivity but differ in the arrangement of atoms in space, are not interconvertible without breaking chemical bonds. jove.com
1-N,4-N-dimethylcyclohexane-1,4-diamine exists as two distinct geometric isomers: cis and trans.
Cis Isomer : In the cis isomer, both N-methylamino (-NHCH₃) groups are located on the same side of the cyclohexane (B81311) ring's general plane. jove.commvpsvktcollege.ac.in
Trans Isomer : In the trans isomer, the two N-methylamino groups are situated on opposite sides of the ring's plane. jove.commvpsvktcollege.ac.in
These two isomers are classified as diastereomers, which are stereoisomers that are not mirror images of each other. idc-online.comlibretexts.org Consequently, they possess different physical and chemical properties.
Chirality is a key consideration in stereochemistry. However, not all molecules with stereocenters are chiral. Symmetrically substituted compounds, such as 1,4-disubstituted cyclohexanes with identical substituents, are a notable case.
Both the cis and trans isomers of this compound are achiral. idc-online.comreddit.com This is because both molecules possess an internal plane of symmetry that passes through carbons 1 and 4, the points of substitution. mvpsvktcollege.ac.inidc-online.com A molecule that contains stereocenters but is achiral due to an internal plane of symmetry is known as a meso compound. mvpsvktcollege.ac.inchemistryschool.netvedantu.com Therefore, both cis- and trans-1-N,4-N-dimethylcyclohexane-1,4-diamine can be classified as meso compounds and are optically inactive. mvpsvktcollege.ac.in
| Isomer | Substituent Orientation | Chirality | Classification |
| Cis | Same side of the ring | Achiral (Meso) | Diastereomer |
| Trans | Opposite sides of the ring | Achiral (Meso) | Diastereomer |
Cyclohexane Ring Conformations
To minimize angular and torsional strain, the cyclohexane ring adopts non-planar, puckered conformations, with the "chair" conformation being the most stable and prevalent. pearson.combrainly.comlibretexts.org The orientation of substituents on the chair conformer can be either axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring). vaia.com
The cis and trans isomers of this compound exhibit distinct conformational preferences.
Cis Isomer : For a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position. vaia.comvaia.com This results in a single conformational type, often denoted as (axial, equatorial) or (a,e).
Trans Isomer : The trans isomer can exist in two different chair conformations. One conformer has both N-methylamino groups in equatorial positions (diequatorial or e,e), while the other has both groups in axial positions (diaxial or a,a). jove.comvaia.comdoubtnut.com
At room temperature, cyclohexane conformers rapidly interconvert through a process known as "ring flipping" or "chair interconversion". mvpsvktcollege.ac.inpearson.com During this process, the ring flexes, causing all axial positions to become equatorial and all equatorial positions to become axial. pearson.com
Interconversion of the Cis Isomer : The (a,e) conformer of the cis isomer flips to an (e,a) conformer. Since the substituents are identical, these two conformers are mirror images of each other and are energetically equivalent. jove.comvaia.com They exist in a dynamic equilibrium as a 50:50 mixture. jove.com
Interconversion of the Trans Isomer : The trans isomer interconverts between the diequatorial (e,e) and diaxial (a,a) forms. These two conformers are not energetically equivalent. The equilibrium heavily favors the more stable diequatorial conformer. jove.comvaia.com
Energetic and Steric Contributions to Conformational Preferences
The relative stability of different conformers is primarily determined by steric strain, which is the repulsion between atoms or groups that are forced into close proximity. doubtnut.comlibretexts.org In cyclohexane systems, the most significant type of steric strain is the 1,3-diaxial interaction. This refers to the steric repulsion between an axial substituent and the axial hydrogen atoms (or other groups) located on the same face of the ring at the third carbon atom away. vaia.comlibretexts.org
Substituents generally prefer the more spacious equatorial position to avoid these destabilizing 1,3-diaxial interactions. pearson.comlibretexts.org
Stability of the Trans Isomer : The diequatorial (e,e) conformer of trans-1-N,4-N-dimethylcyclohexane-1,4-diamine is substantially more stable than the diaxial (a,a) conformer. brainly.comvaia.com The (e,e) conformer places both bulky N-methylamino groups in the favored equatorial positions, minimizing steric strain. Conversely, the (a,a) conformer suffers from severe steric hindrance due to 1,3-diaxial interactions involving both axial substituents, making it significantly higher in energy. openstax.org Therefore, at equilibrium, the trans isomer exists almost exclusively in the diequatorial conformation. jove.com
Stability of the Cis Isomer : In both chair conformers of the cis isomer, there is always one N-methylamino group in an axial position and one in an equatorial position. As a result, both conformers experience an identical degree of steric strain from the single axial substituent. vaia.com This makes the two conformers isoenergetic (equal in energy), and they are present in equal amounts at equilibrium. jove.com
| Isomer | Conformer | Substituent Positions | Key Steric Interactions | Relative Energy | Relative Stability |
| Cis | Chair 1 | Axial, Equatorial (a,e) | 1,3-Diaxial (1 group) | Equal | Equal Population |
| Chair 2 (after flip) | Equatorial, Axial (e,a) | 1,3-Diaxial (1 group) | Equal | Equal Population | |
| Trans | Chair 1 | Diequatorial (e,e) | None | Low | High (Most Stable) |
| Chair 2 (after flip) | Diaxial (a,a) | 1,3-Diaxial (2 groups) | High | Low (Least Stable) |
Quantification of Steric Strain (e.g., 1,3-Diaxial Interactions, Gauche-Butane Interactions)
The stability of a given conformer of a substituted cyclohexane is largely influenced by steric strain. Two of the most significant types of strain are 1,3-diaxial interactions and gauche-butane interactions.
1,3-Diaxial Interactions: This type of steric strain arises from the repulsion between an axial substituent and the two axial hydrogen atoms (or other axial groups) located on the same side of the cyclohexane ring, at the third carbon atom relative to the substituent. chemicalbook.comchemicalbook.com These interactions are essentially gauche interactions within the cyclohexane ring framework. nih.gov An axial substituent experiences steric crowding, which destabilizes the conformation. chemicalbook.com The energy associated with these interactions, often referred to as A-values, has been experimentally determined for a wide variety of substituents. For a methyl group, the 1,3-diaxial interaction energy is approximately 7.6 kJ/mol (1.8 kcal/mol) for its two interactions with axial hydrogens. chemicalbook.comnih.gov The A-value for an amino (-NH2) group is similar, and while the N-methylamino (-NHCH3) group is slightly larger, its A-value is expected to be of a similar magnitude.
Gauche-Butane Interactions: In addition to the 1,3-diaxial interactions involving ring atoms, gauche interactions can occur between substituents on adjacent carbons in a cyclohexane ring, similar to the gauche conformer of butane. libretexts.org This type of interaction typically adds about 3.8 kJ/mol (0.9 kcal/mol) of strain for two methyl groups. nih.gov For 1,4-disubstituted cyclohexanes like this compound, direct gauche interactions between the substituents at C1 and C4 are not possible due to their separation. However, the orientation of the N-methyl group relative to the cyclohexane ring carbons can introduce additional gauche-like interactions.
The total steric strain for a given conformer can be estimated by summing the energies of all contributing steric interactions.
| Interaction Type | Description | Estimated Energy (kJ/mol) |
| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens on C3 and C5. | ~7.6 (for a methyl group) |
| Gauche-Butane Interaction | Steric strain between substituents on adjacent carbons with a 60° dihedral angle. | ~3.8 (between two methyl groups) |
Relative Stability Assessment of Conformers of this compound
The relative stability of the conformers of cis- and trans-1-N,4-N-dimethylcyclohexane-1,4-diamine can be assessed by analyzing the steric strain in their respective chair conformations.
trans-1-N,4-N-dimethylcyclohexane-1,4-diamine:
The trans isomer can exist in two chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.
Diequatorial (e,e) Conformer: In this conformation, both N-methylamino groups occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the bulky substituents. This is generally the most stable conformation for 1,4-disubstituted cyclohexanes. nih.gov
Diaxial (a,a) Conformer: Through a ring flip, the diequatorial conformer converts to a diaxial conformer where both N-methylamino groups are in axial positions. Each axial N-methylamino group would experience two 1,3-diaxial interactions with the axial hydrogens on the ring. This would result in a significant amount of steric strain, making this conformer considerably less stable than the diequatorial form. nih.gov The total strain would be approximately four times the A-value of a single N-methylamino group.
cis-1-N,4-N-dimethylcyclohexane-1,4-diamine:
The cis isomer has one substituent pointing up and the other also pointing up (or both down) relative to the plane of the ring. In a chair conformation, this results in one substituent being in an axial position and the other in an equatorial position (a,e).
Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformers: A ring flip of the cis isomer converts the axial substituent to an equatorial one and vice-versa. Since both substituents are identical (N-methylamino), the two resulting conformers (a,e and e,a) are energetically equivalent. libretexts.org In either conformation, there is one axial N-methylamino group, which will introduce steric strain due to 1,3-diaxial interactions.
For the trans isomer, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. For the cis isomer, the two chair conformers (a,e and e,a) are degenerate in energy. Comparing the most stable conformers of each isomer, the trans-diequatorial conformer is more stable than the cis-axial-equatorial conformer because the former is largely free of the 1,3-diaxial interactions present in the latter.
| Isomer | Conformation | Substituent Positions | Relative Stability |
| trans | trans-diequatorial | equatorial, equatorial | Most Stable |
| trans-diaxial | axial, axial | Least Stable | |
| cis | cis-axial-equatorial | axial, equatorial | Intermediate |
| cis-equatorial-axial | equatorial, axial | Intermediate (degenerate with a,e) |
Thermodynamic Data for Conformational Equilibrium
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin. chemicalbook.com
For the trans isomer, the equilibrium between the diaxial and diequatorial forms is heavily skewed towards the more stable diequatorial conformer. The energy difference can be estimated from the A-values of the substituents. Assuming the A-value for an N-methylamino group is similar to that of a methyl group (~7.6 kJ/mol), the diaxial conformer would be roughly 2 * 7.6 = 15.2 kJ/mol less stable than the diequatorial conformer (ignoring any additional interactions). This large energy difference would mean that the population of the diaxial conformer at room temperature is negligible.
For the cis isomer, since the two chair conformers are energetically equivalent, the free energy difference (ΔG°) is zero, and the equilibrium constant (K_eq) is 1. This means there will be an equal population of the two conformers at equilibrium.
| Equilibrium | More Stable Conformer | Estimated ΔG° (kJ/mol) | Estimated K_eq at 298 K |
| trans (a,a) ⇌ trans (e,e) | trans (e,e) | ~ -15.2 | Very Large |
| cis (a,e) ⇌ cis (e,a) | N/A (degenerate) | 0 | 1 |
Advanced Spectroscopic and Diffraction Studies for Conformational Elucidation
The precise determination of the conformational preferences and dynamics of molecules like this compound relies on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives in solution. At room temperature, the chair-chair interconversion (ring flip) is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this process can be slowed down, allowing for the observation of distinct signals for each conformer.
For trans-1-N,4-N-dimethylcyclohexane-1,4-diamine, a low-temperature ¹H NMR spectrum would be expected to show sharp signals corresponding to the diequatorial conformer, as it is the overwhelmingly predominant species. The signals for the diaxial conformer would likely be too low in intensity to be observed.
For the cis isomer, since the two conformers are isoenergetic and interconverting, a single set of averaged signals would be observed at room temperature. At low temperatures where the ring flip is slow, one might expect to see a single set of signals corresponding to the locked (a,e) conformation, as the two conformers are identical. The chemical shifts and coupling constants of the ring protons, particularly the methine protons at C1 and C4, would provide detailed information about the axial or equatorial orientation of the N-methylamino groups. For instance, an axial proton typically resonates at a higher field (lower ppm) and exhibits large axial-axial coupling constants with neighboring axial protons.
While specific NMR studies on this compound are not prominent in the searched literature, spectra for the parent compound, 1,4-diaminocyclohexane, are available and serve as a basis for predicting the spectral features of its N-methylated derivative. chemicalbook.comnih.gov
X-ray Crystallography for Solid-State Conformation Analysis
X-ray crystallography provides unambiguous evidence of the molecular structure and conformation in the solid state. This technique would definitively determine the preferred conformation of both the cis and trans isomers of this compound in the crystalline form.
Based on the principles of conformational analysis, it is highly probable that the trans isomer would crystallize in the diequatorial chair conformation to minimize steric hindrance and optimize packing efficiency. For the cis isomer, the molecule would adopt the axial-equatorial chair conformation.
While a crystal structure for the target molecule was not found, a study on the related (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine revealed that in the solid state, the cyclohexane ring adopts a chair conformation with both N-methylamino groups in equatorial positions. researchgate.net This provides strong precedent for the expected solid-state conformation of the trans-1,4-isomer.
Synthetic Methodologies for 1 N,4 N Dimethylcyclohexane 1,4 Diamine and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods focus on the modification of pre-existing cyclohexane-1,4-diamine (B98093) or related precursors. These routes are often favored for their straightforward nature and accessibility of starting materials.
Direct alkylation of the primary amino groups of cyclohexane-1,4-diamine is a primary method for synthesizing its N-substituted derivatives. This approach typically involves reacting the diamine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid generated during the reaction. However, a significant challenge in the direct alkylation of primary amines is controlling the extent of substitution, as the reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.
To achieve more selective synthesis, protecting group strategies are often employed. For instance, one of the amine groups can be temporarily protected, allowing for the selective alkylation of the other. Following the initial alkylation, the protecting group is removed, and a second, different alkyl group can be introduced if an unsymmetrical product is desired. For symmetrical compounds like 1-N,4-N-dimethylcyclohexane-1,4-diamine, controlling reaction conditions such as stoichiometry, temperature, and choice of solvent is critical to favor the desired disubstituted product.
In the synthesis of related chiral organocatalysts, selective alkylation has been demonstrated as a key step. For example, after a nucleophilic aromatic substitution reaction with (1R,2R)-cyclohexane-1,2-diamine, the remaining primary aliphatic amino group can be selectively alkylated. researchgate.netmdpi.com This highlights the feasibility of controlled alkylation on the diaminocyclohexane scaffold.
Reductive amination is a highly effective and widely used method for forming C-N bonds and represents a versatile pathway to this compound. organic-chemistry.org This reaction typically proceeds in one pot by reacting a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net
For the synthesis of the target molecule, the logical precursors are 1,4-cyclohexanedione (B43130) and methylamine (B109427). The reaction involves the condensation of two equivalents of methylamine with the diketone to form a di-imine intermediate. This intermediate is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. organic-chemistry.orgorgsyn.org The reaction is typically performed under mildly acidic conditions (pH ~7), which facilitates imine formation without significantly reducing the reactivity of the amine. researchgate.net
Borohydride (B1222165) exchange resin (BER) has also been shown to be an effective reagent for the reductive amination of aldehydes and ketones with dimethylamine, offering an advantage of a simple work-up procedure. koreascience.kr This methodology can be adapted for the synthesis of this compound from 1,4-cyclohexanedione and methylamine.
| Precursors | Reagent/Catalyst | Product | Notable Features |
| 1,4-Cyclohexanedione, Methylamine | Sodium Cyanoborohydride (NaBH3CN) | This compound | Selective reduction of the imine intermediate. orgsyn.org |
| 1,4-Cyclohexanedione, Methylamine | Sodium Triacetoxyborohydride | This compound | Mild and selective reagent, tolerates acid-sensitive functional groups. organic-chemistry.org |
| Aldehydes/Ketones, Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylated amines | Offers a simple work-up procedure and excellent yields. koreascience.kr |
The direct methylation of the primary amino groups of cyclohexane-1,4-diamine provides another route to the target compound. This method is a specific form of N-alkylation. Classic methylation procedures, such as the Eschweiler-Clarke reaction, utilize formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This one-pot procedure is known for its effectiveness in converting primary and secondary amines to their corresponding N-methylated products with a low tendency for over-alkylation to form quaternary ammonium salts.
Alternative methods for N-methylation have also been developed. A simple and convenient procedure enables the N,N-dimethylation of amino acids using sodium borohydride as the reducing agent in 2,2,2-trifluoroethanol, a solvent that can be recovered and reused. organic-chemistry.org Another specialized method for preparing N,N′-dimethyl-1,2-diamines involves the dimethylation of a diazaphospholidine oxide intermediate, followed by acid-catalyzed hydrolysis to yield the final product. researchgate.net These established techniques for methylation are applicable to the cyclohexane-1,4-diamine scaffold to produce this compound.
Synthesis of Optically Active Isomers and Enantioselective Routes
While trans-1,4-diaminocyclohexane is an achiral molecule, the synthesis of chiral derivatives, particularly analogues like substituted 1,2-diaminocyclohexanes, is of significant interest for applications in asymmetric catalysis. The principles and techniques developed for these analogues can be applied to create optically active 1,4-diaminocyclohexane derivatives.
Classical resolution is a common technique for separating enantiomers from a racemic mixture. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. acs.org After separation, the desired enantiomer of the amine is recovered by treating the salt with a base.
For diaminocyclohexane derivatives, enantiomers of tartaric acid are frequently used as resolving agents. acs.org An experiment designed for educational purposes details the resolution of trans-cyclohexane-1,2-diamine using either enantiomer of tartaric acid, followed by determination of the optical purity by HPLC and polarimetry. acs.org Other chiral acids, such as xylaric acid, have also been successfully used for the resolution of (±)-cyclohexane-1,2-diamine. researchgate.net Similarly, dibenzoyl-L-tartaric acid has been used to resolve racemic trans-1,2-bis(N-pyrrolidino)cyclohexane. arkat-usa.org These techniques are fundamental for obtaining the enantiopure building blocks required for the synthesis of chiral ligands and catalysts.
| Racemic Compound | Resolving Agent | Separation Method | Reference |
| (±)-trans-Cyclohexane-1,2-diamine | L-(+)-Tartaric acid or D-(-)-Tartaric acid | Fractional Crystallization | acs.org |
| (±)-Cyclohexane-1,2-diamine | Xylaric acid | Fractional Crystallization | researchgate.net |
| (±)-trans-1,2-bis(N-pyrrolidino)cyclohexane | Dibenzoyl-L-tartaric acid | Fractional Crystallization | arkat-usa.org |
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the need for resolution. These strategies involve either starting from a chiral precursor (a "chiral pool" approach) or using a chiral catalyst or auxiliary to induce stereoselectivity in a key reaction step.
One effective strategy involves a multi-step synthesis starting from a simple, chiral starting material. For instance, the synthesis of an enantiomerically pure 4-methyl-1,2-cyclohexanediamine, a derivative used in novel anticancer drugs, was achieved starting from 4-methylcyclohex-1-ene. nih.gov The synthesis involved converting the alkene to a trans-diol, followed by formation of a mesylate, substitution with azide, and finally reduction to the diamine. This sequence effectively transfers the chirality of the starting material to the final product. nih.gov
Another powerful approach is the use of metal-catalyzed asymmetric hydrogenation. Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in manganese(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. nih.gov Such catalytic systems could be adapted to the asymmetric reduction of precursors to chiral 1,4-diaminocyclohexane derivatives, thereby establishing the desired stereocenters early in the synthetic sequence. These methods are at the forefront of modern organic synthesis, enabling the efficient production of optically active compounds.
Green Chemistry Principles in Diamine Synthesis
The application of green chemistry principles to the synthesis of diamines, including this compound and its analogs, is a pivotal step towards developing more environmentally benign and sustainable chemical processes. This approach seeks to minimize or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, the development of catalytic over stoichiometric reactions, and the design of energy-efficient processes. The twelve principles of green chemistry provide a framework for chemists to design new synthetic routes that are safer, more efficient, and have a reduced environmental footprint. In the context of diamine synthesis, this translates to exploring enzymatic and sustainable catalytic processes that offer high selectivity, mild reaction conditions, and the potential for catalyst recycling, thereby contributing to a more circular economy.
Enzymatic Synthesis Approaches
Enzymatic synthesis represents a powerful tool in green chemistry, offering high chemo-, regio-, and stereoselectivity under mild, aqueous reaction conditions. While specific enzymatic routes for this compound are not extensively documented, the broader field of biocatalysis for producing diamines and related compounds is an active area of research. These approaches can be conceptually extended to the synthesis of substituted cyclic diamines.
One promising strategy involves the use of multienzyme biocatalytic cascades. For instance, a multienzymatic cascade has been developed for the synthesis of α,ω-diamines from corresponding cycloalkanols rsc.org. This method utilizes an E. coli-based modularization strategy to distribute a complete biosynthetic pathway into different modules, demonstrating the potential for producing diamines from renewable resources in a one-pot, one-step manner rsc.org. Such a system could theoretically be adapted for the synthesis of cyclohexane-1,4-diamine from cyclohexanol, which could then be chemically N-methylated.
Another relevant enzymatic approach is the selective acylation or alkylation of diamines. While challenging due to the similar reactivity of the two amino groups, enzymes can offer solutions. For example, truncated carboxylic acid reductases (CAR) have been shown to be capable of selective amide bond formation under aqueous conditions, which is a step toward mono-functionalized diamines researchgate.net. Imine reductases (IREDs) are also gaining attention for the biocatalytic synthesis of chiral amines and have been used in the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates researchgate.net. This highlights the potential of enzymes to catalyze C-N bond formations that are fundamental to diamine synthesis.
The table below summarizes findings from research on enzymatic approaches for synthesizing diamines and related structures, illustrating the potential of biocatalysis in this area.
| Enzyme Class | Substrate(s) | Product | Key Findings |
| Transaminase Variant (SPTA_R417F) | Cycloalkanols | α,ω-diamines | Engineered transaminase drives the reaction towards the target diamine in a multienzyme cascade rsc.org. |
| Carboxylic Acid Reductase (CAR) | Carboxylic acids, Diamines | Monoacylated diamines | Truncated CAR enables selective amide bond formation in aqueous media, avoiding protection/deprotection steps researchgate.net. |
| Imine Reductase (IRED) | 1,2-Dicarbonyls, 1,2-Diamines | N- and C-substituted piperazines | Achieves high activity and excellent enantioselectivity under mild reaction conditions researchgate.net. |
| Alcohol Dehydrogenase (HLADH) | Amino alcohols | Cyclic polyamines | Enables the synthesis of circular polyamines from amino alcohols via an in-situ generated amino aldehyde researchgate.net. |
Sustainable Catalytic Processes for Diamine Production
Sustainable catalytic processes for diamine production focus on the use of efficient, recyclable, and environmentally friendly catalysts, often derived from earth-abundant metals, and the use of greener reagents and solvents. These processes aim to replace traditional stoichiometric reagents and harsh reaction conditions.
A key area of development is the N-alkylation of amines with alcohols, which produces water as the only byproduct, representing a highly atom-economical and green method. Various catalytic systems have been developed for this transformation. For example, a well-defined, air-stable palladium(II) complex has been shown to be an effective catalyst for the N-alkylation of a broad range of aromatic amines using greener aromatic and aliphatic primary alcohols, operating via a hydrogen auto-transfer mechanism rsc.orgresearchgate.net. Similarly, in situ rehydrated titanium hydroxide, a cheap and efficient heterogeneous catalyst, has been used for the selective N-alkylation of amines by alcohols, showing high selectivity to secondary amines acs.org. These methods could be applied to the N,N'-dimethylation of cyclohexane-1,4-diamine using methanol (B129727) as a green methylating agent.
Another sustainable approach involves the reductive amination of fatty acids and their methyl esters to produce N,N-dimethylalkylamines, which showcases a one-pot synthesis using recyclable heterogeneous catalysts like ortho-Nb₂O₅ and PtVOₓ/SiO₂ rsc.org. This demonstrates the feasibility of converting renewable feedstocks into valuable amines.
Furthermore, a one-step synthesis of N,N′-dialkyl-p-phenylenediamines has been reported through the condensation of 1,4-cyclohexanedione with primary alkylamines in the presence of air at room temperature rsc.org. This reaction is highly atom-economical, with water as the major byproduct, and offers a greener route to N,N'-disubstituted diamines based on a cyclohexane (B81311) framework rsc.org. While this produces an aromatic diamine, the principle of using a cyclic dione (B5365651) as a precursor is relevant.
The following table presents data on various sustainable catalytic processes for the synthesis and modification of diamines and related compounds.
| Catalyst System | Reaction Type | Substrates | Product | Key Advantages |
| Palladium(II) Complex | N-alkylation | Aromatic amines, Alcohols | N-alkylated amines | Air-stable, phosphine-free, low catalyst loading, water as byproduct rsc.orgresearchgate.net. |
| Titanium Hydroxide | N-alkylation | Amines, Alcohols | Secondary amines | Cheap, heterogeneous, efficient, high selectivity, reusable acs.org. |
| ortho-Nb₂O₅ and PtVOₓ/SiO₂ | Reductive amination | Fatty acids/esters, Methylamines | N,N-dimethylalkylamines | One-pot synthesis from renewable feedstocks, recyclable catalysts rsc.org. |
| Air (as oxidant) | Condensation/ Aromatization | 1,4-Cyclohexanedione, Primary alkylamines | N,N′-dialkyl-p-phenylenediamines | Room temperature, high atom economy, water as the main byproduct rsc.org. |
| Iridium Complex with P,N-ligand | N-alkylation | (Hetero)aromatic amines, Alcohols | N-alkylated amines | Mild reaction temperatures, low catalyst loadings scilit.com. |
Catalytic Applications and Mechanistic Studies of 1 N,4 N Dimethylcyclohexane 1,4 Diamine
Role as a Tertiary Amine Catalyst
Tertiary amines are a well-established class of catalysts, particularly in reactions involving isocyanates and polyols. researchgate.net They function as basic catalysts, activating hydroxyl groups through a nucleophilic mechanism to facilitate their reaction with isocyanate groups. nih.gov 1-N,4-N-dimethylcyclohexane-1,4-diamine fits within this class, serving as an effective catalyst in the production of polyurethane materials.
This compound and its derivatives are utilized as catalysts in the manufacturing of polyurethane and polyisocyanurate foams. google.com In these processes, two primary reactions occur simultaneously: the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate), which produces carbon dioxide gas. researchgate.net Tertiary amine catalysts are crucial for balancing the rates of these two reactions to achieve the desired foam properties.
This diamine demonstrates catalytic activity for both the gel and foaming reactions, with a stronger influence on the gelling component. google.com This characteristic allows it to be a suitable replacement for traditional gelling catalysts like triethylenediamine in certain formulations. google.com Specifically, in systems using hydrofluoroolefin (HFO) blowing agents such as trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), catalysts with high activity and low steric hindrance can sometimes promote the decomposition of the blowing agent. Derivatives of N,N-dimethylcyclohexane tertiary amine provide a stable alternative that does not cause such decomposition, ensuring the integrity of the foam system. google.com The typical usage level for such catalysts ranges from 1 to 15 parts per 100 parts by weight of the polyol. google.com
| Catalytic Action | Primary Reaction Influenced | Key Advantage in HFO Systems | Typical Use Level (phr) |
|---|---|---|---|
| Gel and Foaming | Polyol-Isocyanate (Gelling) | Prevents decomposition of blowing agent HCFO-1233zd(E) | 1 - 15 |
The catalytic activity of amine catalysts is significantly influenced by the accessibility of the nitrogen's lone pair of electrons, which is dictated by the steric environment. The cyclohexane (B81311) ring in this compound typically adopts a stable chair conformation. In the trans isomer, both N,N-dimethylamino groups would be in equatorial positions, making the nitrogen lone pairs highly accessible for catalysis. In the cis isomer, one group would be axial and one equatorial, leading to a different steric environment and potentially different catalytic activity.
While specific studies on the stereochemical influence of the 1,4-diamine were not found, research on the related (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine shows the cyclohexane ring in a chair conformation with the amino groups in equatorial positions. researchgate.netnih.gov This arrangement minimizes steric hindrance. The ability of N,N-dimethylcyclohexane tertiary amine derivatives to replace catalysts with "high activity and low steric hindrance" in specific applications suggests that their own steric profile is a key feature of their utility. google.com This tailored steric hindrance can prevent unwanted side reactions, such as the degradation of sensitive blowing agents, while maintaining effective catalytic rates for the primary polymerization reactions. google.com
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanism by which this compound catalyzes reactions is essential for optimizing industrial processes. This involves studying the reaction kinetics and analyzing the transition states of the catalyzed steps.
In polyurethane catalysis, the tertiary amine activates the polyol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the polyol's hydroxyl group. This complex then attacks the electrophilic carbon of the isocyanate group.
The general kinetic model for such catalyzed reactions often follows a mechanism where the catalyst and one reactant (e.g., the polyol) form a complex, which then reacts with the second reactant (the isocyanate). mdpi.com The rate of polymerization depends on the concentration of the catalyst, the monomer, and the rate constant for the propagation step. libretexts.org
For diamine-catalyzed processes, the presence of two amine groups can lead to more complex kinetic behavior. Intramolecular cooperation between the two amine functional groups can enhance catalytic activity. In a study on diamine-catalyzed RNA hydrolysis, it was found that the monocationic form of the diamine, where one amine is protonated and the other is neutral, is particularly active, suggesting an intramolecular acid-base cooperation mechanism. nih.gov A similar cooperative effect could be at play in polymerization reactions, where one amine group activates the polyol while the other influences the local environment or interacts with other components. The rate-determining step in many polyurethane reactions is often the formation of the carbon-oxygen bond between the polyol and the isocyanate. researchgate.net
Computational studies, often using Density Functional Theory (DFT), are employed to analyze the transition states in amine-catalyzed reactions. mdpi.comresearchgate.net For urethane (B1682113) formation catalyzed by tertiary amines, a general mechanism involves the formation of a three-molecule complex consisting of the isocyanate, the alcohol (polyol), and the catalyst. mdpi.com
The catalyst significantly lowers the activation energy of the reaction. The proposed pathway begins with the formation of a complex between the alcohol and the catalyst (RC1). Subsequently, the isocyanate joins to form a ternary complex (RC2). mdpi.com The key step is the nucleophilic attack of the activated alcohol on the isocyanate, which proceeds through a transition state (TS) where the new C-O bond is forming. The presence of the amine catalyst stabilizes this transition state, thereby accelerating the reaction. Theoretical studies show that the barrier height for the reaction is substantially decreased in the presence of nitrogen-containing catalysts. mdpi.com
| Step | Description | Species Involved |
|---|---|---|
| 1 | Catalyst-Alcohol Complex Formation | Catalyst, Polyol |
| 2 | Ternary Complex Formation | Catalyst-Polyol Complex, Isocyanate |
| 3 | Transition State | Stabilized complex involving catalyst, polyol, and isocyanate during bond formation |
| 4 | Product Formation & Catalyst Regeneration | Urethane, Catalyst |
Application in Asymmetric Catalysis
Asymmetric catalysis is a field focused on the synthesis of chiral molecules, which is crucial in the pharmaceutical and fine chemical industries. ua.es This often involves the use of chiral catalysts or ligands.
This compound is an achiral molecule as it possesses multiple symmetry elements. Consequently, it is not suitable for direct use as a catalyst in asymmetric synthesis where enantioselectivity is required.
However, the chiral cyclohexane diamine scaffold is a cornerstone in the field of asymmetric catalysis. myuchem.com Specifically, derivatives of trans-1,2-diaminocyclohexane have been extensively developed into highly effective chiral ligands and organocatalysts for a wide range of enantioselective transformations. nih.govmdpi.com These chiral diamines, after modification, are used to create privileged ligands (e.g., Salen ligands) for metal-catalyzed reactions or as the basis for bifunctional organocatalysts. mdpi.com The rigid cyclohexane backbone provides a well-defined stereochemical environment that allows for effective transfer of chirality during the catalytic cycle. Therefore, while the 1,4-diamine isomer itself is not used for this purpose, its structural motif is central to the design of many successful asymmetric catalysts.
Enantioselective Transformations Mediated by Diamine Complexes
Consistent with the lack of information on its use in ligand design, there are no published studies on enantioselective transformations mediated by metal complexes of this compound. The potential for this compound to act as a chiral auxiliary or ligand in asymmetric catalysis remains unexplored. Consequently, there are no detailed research findings, mechanistic studies, or data tables related to its efficacy in promoting stereoselective chemical reactions.
Further research is required to determine if this compound can be effectively employed in the development of chiral catalysts and its potential applications in asymmetric synthesis. At present, the scientific literature does not provide any basis for its inclusion in discussions of catalytic applications and mechanistic studies within this framework.
Chemical Applications and Material Science Integration of 1 N,4 N Dimethylcyclohexane 1,4 Diamine
Utility as a Building Block in Organic Synthesis
The presence of two reactive secondary amine sites makes 1-N,4-N-dimethylcyclohexane-1,4-diamine a significant precursor in the creation of a variety of organic molecules. Its cyclohexane (B81311) backbone provides a level of rigidity and stereochemical complexity that can be exploited in synthetic strategies.
Precursor in the Synthesis of Functionalized Organic Molecules
As a diamine, this compound can undergo a range of chemical transformations to yield more complex functionalized molecules. The secondary amine groups can participate in reactions such as N-alkylation, N-acylation, and condensation reactions. These reactions allow for the introduction of various functional groups, leading to the synthesis of molecules with tailored properties for applications in pharmaceuticals and agrochemicals. chemimpex.com For instance, chiral derivatives of similar diamines, such as (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, are utilized as starting materials for the synthesis of a multitude of diamine bases with a cyclohexane framework, which are important in asymmetric synthesis. nih.gov
Role in the Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science. Diamines are fundamental building blocks in the synthesis of these cyclic structures. While specific examples detailing the use of this compound in the formation of nitrogen-containing heterocycles are not extensively documented in readily available literature, the general reactivity of diamines suggests its potential in such synthetic routes. For example, diamines can react with dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as pyrazines or diazepines. The reaction of diamines with other bifunctional reagents can lead to the formation of a wide array of heterocyclic systems. The synthesis of nitrogen heterocycles is an active area of research, with numerous methods being developed for their efficient production. nih.govorganic-chemistry.orgrsc.org
Integration into Polymeric Structures
The ability of this compound to act as a monomer and a curing agent makes it a valuable component in polymer chemistry, particularly in the production of polyurethanes and epoxy resins. chemimpex.com
Monomer for Polyurethanes and Epoxy Resins
In the synthesis of polyurethanes, diamines can be used as chain extenders, reacting with isocyanates to form urea (B33335) linkages within the polymer backbone. This incorporation can significantly influence the final properties of the polyurethane, such as its hardness, elasticity, and thermal stability. The rigid cyclohexane ring of this compound can impart increased rigidity and thermal resistance to the resulting polymer. chemimpex.com While the primary reaction in polyurethane formation involves diols and diisocyanates, the inclusion of diamines to create polyurethane-ureas is a common strategy to tailor material properties. ethernet.edu.et
The reactivity of the amine groups in this compound also makes it a suitable monomer for other polymerization reactions.
Role as Curing Agent or Hardener in Polymer Systems
One of the primary industrial applications of diamines is as curing agents or hardeners for epoxy resins. chemimpex.com The secondary amine groups of this compound can react with the epoxide groups of the resin, leading to the formation of a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset material with excellent mechanical properties, chemical resistance, and adhesion.
The structure of the amine curing agent plays a crucial role in determining the properties of the cured epoxy resin. The use of a cycloaliphatic diamine like this compound can contribute to good thermal stability and mechanical strength of the final product. nih.gov The curing process and the final properties of the epoxy network are influenced by factors such as the structure of the diamine, the type of epoxy resin, and the curing conditions. mdpi.com
Structure-Property Relationships in Diamine-Modified Polymers
The incorporation of this compound into polymer chains has a direct impact on the macroscopic properties of the material. The relationship between the molecular structure of the diamine and the final properties of the polymer is a key area of study in materials science.
The rigidity of the cyclohexane ring in this compound can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers. mdpi.com In polyurethanes, the introduction of the cyclic diamine as a chain extender can lead to a more ordered and rigid hard segment domain, which can improve the mechanical strength and modulus of the elastomer. scirp.org
Below is a table summarizing the potential influence of incorporating this compound on polymer properties, based on general principles of polymer chemistry.
| Property | Expected Influence of this compound | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid cyclohexane ring restricts segmental motion of the polymer chains. |
| Thermal Stability | Increase | The stable cycloaliphatic structure can enhance the overall thermal resistance of the polymer. |
| Mechanical Strength | Increase | The rigid structure can lead to a higher modulus and tensile strength. |
| Flexibility | Decrease | The rigidity of the cyclohexane backbone can reduce the flexibility of the polymer chains. |
| Chemical Resistance | Good | The formation of a stable, cross-linked network in epoxy resins imparts good resistance to chemicals. |
Influence of Diamine Stereoisomerism on Polymer Characteristics
The stereochemistry of monomers is a critical factor that dictates the macroscopic properties of the resulting polymers. researchgate.net In the case of this compound, the cyclohexane ring can exist as two primary stereoisomers: cis and trans. These isomers, which differ in the spatial arrangement of the two N,N-dimethylamino groups relative to the plane of the ring, are not readily interconvertible and thus impart distinct structural characteristics to the polymer chains they are incorporated into.
The trans-isomer has a more linear and rigid structure, with the two amine groups positioned on opposite sides of the cyclohexane ring. This linearity allows for more efficient chain packing and the formation of ordered, crystalline domains within the polymer matrix. Consequently, polymers synthesized with a high content of the trans-isomer of this compound are expected to exhibit higher melting points, increased thermal stability, and enhanced mechanical properties such as tensile strength and modulus. researchgate.net The regular, rod-like geometry of the trans-isomer promotes better in-plane orientation of polymer chains, which is a key factor in achieving superior thermo-mechanical properties. nih.gov
Conversely, the cis-isomer possesses a "kinked" or bent geometry. When this isomer is incorporated into a polymer backbone, it disrupts the regularity of the polymer chain. This disruption hinders close packing and inhibits crystallization, leading to a more amorphous polymer morphology. researchgate.net As a result, polymers based on the cis-isomer typically demonstrate lower glass transition temperatures (Tg), reduced thermal stability, and lower mechanical strength compared to their trans-counterparts. However, the less ordered structure can improve properties like flexibility and optical transparency. nih.gov By controlling the cis/trans ratio of the diamine monomer, it is possible to precisely tune the final properties of the polymer, creating materials that range from highly crystalline and rigid to amorphous and flexible.
| Property | High trans-Isomer Content | High cis-Isomer Content | Rationale |
| Crystallinity | Higher | Lower | The linear shape of the trans-isomer allows for more orderly packing of polymer chains. researchgate.net |
| Melting Point (Tm) | Higher | Lower | More energy is required to disrupt the more ordered crystalline structure. |
| Glass Transition (Tg) | Higher | Lower | The rigid structure of the trans-isomer restricts segmental motion of the polymer chains. |
| Mechanical Strength | Higher | Lower | Efficient chain packing leads to stronger intermolecular forces. nih.gov |
| Flexibility | Lower | Higher | The "kinked" structure of the cis-isomer disrupts chain packing, allowing for more movement. |
| Optical Transparency | Lower | Potentially Higher | Reduced crystallinity can lead to less light scattering and improved transparency. nih.gov |
Impact on Polymerization Kinetics and Network Formation
The structure of this compound plays a significant role in the kinetics of polymerization and the architecture of the resulting polymer network. The reactivity of the amine groups and the steric hindrance around them are key determinants of reaction rates. As a diamine, it can react with monomers like diisocyanates to form polyurethanes or with epoxy resins to form cross-linked networks. chemimpex.com
The rate of polymerization is influenced by the accessibility of the amine groups. The presence of two methyl groups on each nitrogen atom creates some steric hindrance compared to a primary diamine. This can modulate the reaction rate, potentially slowing it down compared to unsubstituted diamines like 1,4-diaminocyclohexane. This controlled reactivity can be advantageous in processes where a longer gel time is required for proper mixing and molding. ineosopen.orgresearchgate.net
| Factor | Impact on Kinetics and Network Formation |
| Monomer Structure | The rigid cyclohexane backbone provides thermal stability to the resulting polymer network. |
| Stereoisomerism | The trans-isomer promotes a more homogeneous, ordered network, while the cis-isomer can lead to a less uniform, more amorphous network structure. nih.gov |
| Amine Reactivity | As a secondary diamine (due to N-methylation), its reactivity is moderated, potentially allowing for better process control compared to primary diamines. |
| Network Architecture | The difunctional nature of the diamine allows it to act as a cross-linking agent, forming a three-dimensional polymer network with high stiffness and strength. chemimpex.comnih.gov |
Development of Advanced Polymeric Materials
Biodegradable Polymer Systems Incorporating Cyclohexane Diamines
The integration of cyclic monomers like cyclohexane diamines into polymer backbones is a strategy being explored for the development of advanced biodegradable materials. While many biodegradable polymers are polyesters, the inclusion of diamine-containing linkages can introduce new functionalities and degradation profiles. mdpi.comresearchgate.net The rigid cyclohexane unit can enhance the mechanical properties and thermal stability of biodegradable polymers, which are often limited by their inherent flexibility and lower melting points.
Incorporating this compound into a polymer matrix, such as a copolyester or copolyurethane, can modify its degradation characteristics. mdpi.comnih.gov The stability of the amide or urethane (B1682113) linkages formed by the diamine, combined with the hydrolytic instability of ester groups elsewhere in the polymer chain, can create materials with tunable degradation rates. The cyclohexane ring itself is relatively stable, but its presence can influence the accessibility of adjacent biodegradable linkages to water and enzymes. For instance, in a drug delivery system, blending a polymer containing cyclohexane diamine with a standard biodegradable polymer like Polylactic Acid-Polyglycolic Acid Copolymer (PLGA) can help modulate the release environment and improve the stability of the encapsulated therapeutic agent. nih.gov The biocompatibility of the degradation products is a crucial consideration in these systems. nih.gov
Formulation of Specialty Chemical Additives and Modifiers
This compound is utilized as a specialty chemical additive, particularly as a curing agent or hardener for epoxy resins and as a building block in the synthesis of polyurethanes. chemimpex.com In these applications, it functions as a cross-linker, reacting with epoxy groups or isocyanates to form a rigid, three-dimensional thermoset network.
As a curing agent for epoxy resins, the diamine's structure provides a balance of properties. The rigid cyclohexane ring contributes to a high glass transition temperature (Tg) and excellent thermal stability in the cured material. The N-methyl groups can influence the reaction kinetics, providing a desirable latency or pot life for processing. The resulting epoxy networks are known for their durability, chemical resistance, and strong adhesion, making them suitable for demanding applications in coatings, adhesives, and composite materials for the aerospace and automotive industries. chemimpex.com
In polyurethane systems, this compound can be used as a chain extender. Its incorporation into the polyurethane backbone enhances the hardness, stiffness, and thermal performance of the final elastomer or foam. Its versatility and effectiveness in modifying polymer properties make it a valuable component in the formulation of specialty materials where enhanced durability and stability are required. chemimpex.com
Advanced Characterization Techniques for 1 N,4 N Dimethylcyclohexane 1,4 Diamine and Its Derivatives
Vibrational Spectroscopy (Infrared, Raman) for Structural Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of 1-N,4-N-dimethylcyclohexane-1,4-diamine. These techniques probe the vibrational modes of molecules, which are sensitive to bond types, symmetry, and conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" unique to the compound. For this compound, key characteristic absorptions would be expected for the N-H bond of the secondary amine, C-N bonds, C-H bonds of the cyclohexane (B81311) ring and methyl groups, and the skeletal vibrations of the cyclohexane ring. For the related compound (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine, Fourier Transform Infrared (FTIR) spectra have been recorded. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice-versa. For instance, the symmetric vibrations of the cyclohexane ring in this compound would be expected to be strong in the Raman spectrum. This can be particularly useful for confirming the structure of the carbon skeleton.
Interactive Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | 3300 - 3500 | Medium-Weak |
| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 | Strong |
| N-H | Bending | 1550 - 1650 | - | Variable |
| C-H | Bending | 1350 - 1470 | 1350 - 1470 | Medium |
| C-N (Alkyl Amine) | Stretching | 1000 - 1250 | 1000 - 1250 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and identity of synthesized compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). iaph.es
For this compound (molecular formula C₈H₁₈N₂), the theoretical monoisotopic mass is 142.146998583 Da. nih.gov HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺ with a theoretical m/z of 143.1542. The ability of HRMS to measure this value to several decimal places allows for the confident determination of the elemental formula, C₈H₁₉N₂⁺, effectively ruling out other potential isobaric (same nominal mass) impurities. iaph.es This high mass accuracy is crucial for confirming the identity of the target compound and assessing its purity by detecting and identifying potential byproducts or degradation products.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, Variable Temperature NMR) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques are necessary for the complete and unambiguous structural assignment of this compound and its derivatives.
1D NMR:
¹H NMR: The proton NMR spectrum would show signals for the N-H protons, the N-methyl protons, and the protons on the cyclohexane ring. The chemical shifts and coupling patterns of the ring protons would be complex but informative about the stereochemistry (cis/trans isomers).
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the carbons of the cyclohexane ring. The number of signals would depend on the symmetry of the isomer.
For the related compound, (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, detailed NMR data has been reported. researchgate.net
Interactive Table 2: ¹H and ¹³C NMR Data for (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine in CDCl₃ researchgate.net
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.33 | singlet | 6H; NCH₃ |
| ¹H | 2.02–2.06 | multiplet | 2H; CHNCHN |
| ¹H | 1.93–2.00 | multiplet | 2H; CHCHN |
| ¹H | 1.68–1.75 | broad | 2H, NH |
| ¹H | 1.61–1.67 | multiplet | 2H; CH₂CHCHN |
| ¹H | 1.13–1.19 | multiplet | 2H; CH₂CH₂CHN |
| ¹H | 0.86–0.94 | multiplet | 2H; CH₂CH₂CHN |
| ¹³C | 63.2 | - | CHN |
| ¹³C | 33.7 | - | CH₂CHN |
| ¹³C | 30.8 | - | CH₂CHCHN |
2D-NMR Techniques: To resolve ambiguities in signal assignment, especially for the complex cyclohexane ring system, 2D-NMR experiments are employed.
COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships (³JHH), helping to trace the connectivity of protons through the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt
Variable Temperature (VT) NMR: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For this compound, this involves the interconversion between conformers where the N,N-dimethylamino groups are axial and equatorial. At room temperature, this "ring flip" is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons and carbons. VT-NMR studies can provide valuable thermodynamic data (ΔG‡) on the energy barrier of this conformational exchange. researchgate.net
Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography) for Isomeric Purity Analysis
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and, crucially, its own stereoisomers (cis and trans). The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its derivatives.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of polar amines can be challenging due to strong interactions with the column, leading to poor peak shape (tailing) and low resolution. oup.combre.com To overcome this, derivatization is often employed. The primary or secondary amine groups can be converted into less polar derivatives, such as amides or carbamates, which exhibit improved chromatographic behavior. researchgate.net For instance, diastereomeric diamines can be derivatized with N,N-dimethylformamide dimethylacetal to form N-dimethylaminomethylene derivatives, which can then be analyzed directly by GC. oup.com The separation of cis and trans isomers of this compound can be achieved on a suitable capillary column, allowing for the quantification of isomeric purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for non-volatile or thermally labile compounds. For isomeric purity analysis of this compound, reversed-phase HPLC could be employed, but ion-pairing agents might be necessary to improve retention and peak shape. Normal-phase chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) are also viable options for separating polar amines. For separating enantiomers of chiral derivatives, enantioselective HPLC methods using chiral stationary phases (CSPs) would be the method of choice. researchgate.net
Computational Chemistry and Theoretical Investigations of 1 N,4 N Dimethylcyclohexane 1,4 Diamine
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular structures and electronic properties. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for studying molecules of this size.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. stackexchange.com For 1-N,4-N-dimethylcyclohexane-1,4-diamine, this involves identifying the lowest energy conformation of the cyclohexane (B81311) ring and the orientation of its substituents.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. pressbooks.pub For a 1,4-disubstituted cyclohexane, two chair conformations are possible through a ring-flip process. libretexts.org These conformations differ in whether the substituents are in axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org
For this compound, both cis and trans isomers exist.
In the trans-isomer, a ring flip interconverts between a diequatorial and a diaxial conformation. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. quimicaorganica.org
In the cis-isomer, both chair conformations possess one axial and one equatorial methylamino group, leading to comparable energy levels. libretexts.org
Theoretical calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can quantify these energy differences. mdpi.comarxiv.org The geometry is optimized by finding the minimum on the potential energy surface, ensuring all calculated forces on the atoms are negligible. youtube.com A subsequent frequency calculation confirms that the structure is a true minimum (no imaginary frequencies).
| Isomer/Conformer | Substituent Positions | Hypothetical Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| trans-Diequatorial | 1-NMe, 4-NMe (eq, eq) | 0.00 (Reference) | None |
| trans-Diaxial | 1-NMe, 4-NMe (ax, ax) | > 5.0 | 1,3-diaxial interactions with axial hydrogens |
| cis-Axial/Equatorial | 1-NMe (ax), 4-NMe (eq) | ~2.5 | 1,3-diaxial interactions for one NMe group |
Once the optimized geometry is obtained, its electronic properties can be calculated. Central to this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netjoaquinbarroso.com
A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For diamines, the HOMO is typically localized on the nitrogen lone pairs, indicating these are the primary sites for electrophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
| Property | Hypothetical Calculated Value (B3LYP/6-311+G**) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~1.5 D | Measures overall molecular polarity |
| Mulliken Charge on N | -0.45 e | Indicates high electron density on nitrogen atoms |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using force fields to describe the potential energy of the system.
For this compound, an MD simulation could be used to explore its conformational landscape, including the rate of ring-flipping between chair conformations and the rotation of the methyl groups. acs.org By simulating the molecule in a solvent like water, one can observe how intermolecular interactions influence its conformational preferences. This is particularly useful for understanding how the molecule behaves in a realistic chemical environment, complementing the gas-phase or implicit solvent models often used in DFT calculations.
Prediction of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govgaussian.com These calculated values can then be scaled and compared to experimental data to confirm structural assignments. acs.org For this compound, calculations would distinguish between the chemical shifts of axial and equatorial protons and carbons, as well as the distinct signals for the N-methyl groups.
| Atom Type | Position | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1, C4 (CH-N) | - | ~55-60 | ~2.5-3.0 |
| C2, C3, C5, C6 | Equatorial H | ~30-35 | ~1.8-2.0 |
| C2, C3, C5, C6 | Axial H | ~1.2-1.4 | |
| N-CH₃ | - | ~35-40 | ~2.2-2.4 |
Infrared (IR) Spectroscopy: Theoretical frequency calculations not only confirm optimized structures but also predict the IR spectrum. The calculated vibrational frequencies and their intensities correspond to the absorption bands in an experimental IR spectrum. science.govacs.org For an amine, key predicted vibrations would include N-H stretching (for the secondary amine portion), C-H stretching, N-H bending, and C-N stretching modes. orgchemboulder.comlibretexts.org
| Vibrational Mode | Functional Group | Hypothetical Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3350-3310 | Weak-Medium |
| C-H Stretch | Alkyl (CH₃, CH₂) | ~2850-2960 | Strong |
| N-H Wag | Secondary Amine | ~910-665 | Strong, Broad |
| C-N Stretch | Aliphatic Amine | ~1250-1020 | Medium-Weak |
Theoretical Studies of Reactivity and Reaction Mechanisms
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the energies of the frontier orbitals. researchgate.net For this compound, the presence of two nitrogen atoms with lone pairs makes it a potent nucleophile and a Brønsted-Lowry base. The MEP would show negative potential around the nitrogen atoms, confirming them as the most likely sites for protonation or reaction with electrophiles. Furthermore, DFT can be used to model entire reaction pathways, locating transition states and calculating activation energies to understand reaction mechanisms and kinetics.
| Reactivity Descriptor | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.3 eV | High value indicates strong electron-donating character |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.5 eV | Indicates moderate stability |
| Electrophilicity Index (ω) | μ² / (2η) | 0.76 eV | Low value, consistent with a nucleophilic species |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Future research into the synthesis of 1-N,4-N-dimethylcyclohexane-1,4-diamine is trending towards more sustainable and efficient methodologies, moving beyond traditional multi-step chemical processes. The focus is on green chemistry principles, enhancing atom economy, and enabling more precise control over the manufacturing process.
The development of biocatalytic routes represents a significant leap towards sustainable chemical production. Research has demonstrated the feasibility of producing the precursor 1,4-cyclohexanediamine from renewable resources, such as lignin-derived molecules. A two-step catalytic sequence using a RANEY® Ni catalyst can convert biomass-derived intermediates into 1,4-cyclohexanediol (B33098) and subsequently, through amination, to 1,4-cyclohexanediamine with near-quantitative yield. rsc.org Future work could focus on developing engineered enzymes or multifunctional biocatalysts that can perform N-methylation to convert bio-derived 1,4-cyclohexanediamine directly into this compound, potentially in a one-pot process. nih.gov Such enzymatic processes offer high selectivity under mild conditions, minimizing waste and energy consumption.
Flow chemistry is another promising frontier for the synthesis of this diamine. Continuous-flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. unimi.it While specific flow syntheses for this compound are not yet established, the successful application of flow chemistry to produce other complex small molecules and active pharmaceutical ingredients suggests its high potential in this area. thieme-connect.de A future multi-step continuous synthesis could involve the hydrogenation of p-phenylenediamine (B122844) to 1,4-cyclohexanediamine, followed by a sequential in-line N-methylation step, all within an integrated flow system.
The derivatization of this compound and its parent compound is a key area for creating molecules with tailored functionalities. While much of the existing research on cyclohexane (B81311) diamine derivatives focuses on the chiral 1,2-isomer for asymmetric catalysis, the 1,4-scaffold offers a unique non-chiral, linear, and rigid platform. myuchem.comresearchgate.netsigmaaldrich.comresearchgate.net
Future research will likely explore the derivatization of the parent 1,4-cyclohexanediamine to create novel monomers for polymerization. For instance, it can be used to synthesize new oligo- and polyenaminones, which exhibit film-forming properties, UV absorption, and redox activity. mdpi.com Further functionalization could lead to the development of advanced ligands for coordination chemistry or building blocks for supramolecular structures. The N,N'-dimethyl groups on the target compound offer a starting point, providing specific steric and electronic properties, but further derivatization of the cyclohexane ring could introduce additional functional groups, opening new avenues in materials science and catalysis.
Advanced Catalytic Systems
The diamine moiety is a cornerstone of modern catalyst design, particularly in asymmetric synthesis. While the focus has historically been on C₂-symmetric 1,2-diamines, the unique geometry of the 1,4-diamine structure presents untapped opportunities for developing novel catalytic systems.
The synthesis of the 1,4-cyclohexanediamine backbone often relies on heterogeneous catalysis, employing metals like Ruthenium, Rhodium, Nickel, or Cobalt for the hydrogenation of p-phenylenediamine. researchgate.netmdpi.comchemicalbook.com A promising future direction is the use of this compound itself as a ligand immobilized on a solid support. This would create a novel heterogeneous catalyst, combining the catalytic activity of a metal center with the stability and recyclability offered by a solid support. Such catalysts could be designed for a variety of transformations, including hydrogenations, C-N coupling reactions, and polymerizations, providing a practical advantage in industrial settings by simplifying catalyst separation and reuse.
| Catalyst System | Substrate | Key Findings | Reference |
|---|---|---|---|
| Ru/silica aerogel | p-phenylenediamine (PDA) | High catalyst surface area (>700 m²/g) and superior reactivity compared to impregnation methods. | researchgate.net |
| Ru/Al₂O₃ | p-phenylenediamine (PDA) | Achieved 80% conversion with 87% selectivity to 1,4-cyclohexanediamine (CHDA) in water. | researchgate.net |
| RANEY® Ni | 1,4-cyclohexanediol | Near-quantitative yield of 1,4-cyclohexanediamine via amination of a bio-derived intermediate. | rsc.org |
| Ru/g-C₃N₄ | m-phenylenediamine | Nitrogen species in the carbon nitride support improved catalytic performance in aromatic diamine hydrogenation. | mdpi.com |
The design of catalysts incorporating the 1,4-diamine scaffold is an emerging field. While 1,2- and 1,3-diamine derivatives have been designed for cooperative catalysis in enantioselective reactions, the 1,4-isomer offers a different spatial arrangement of the amine groups. nii.ac.jp This could be exploited in processes where two-site activation is required over a longer distance. For example, catalysts derived from this compound could be developed for ring-opening polymerizations or as components in frustrated Lewis pairs. Furthermore, related N,N'-dialkyl methylcyclohexanediamines have been shown to act as reactive diluents and curing agents in epoxy resin systems, highlighting their potential utility in industrial polymerization processes where they can influence both reaction kinetics and final material properties. google.com
Next-Generation Polymeric Materials
This compound is a valuable monomer for creating advanced polymers. Its rigid cycloaliphatic structure can impart high thermal stability and mechanical strength, while the tertiary amine groups can introduce unique functionalities.
Future research is expected to focus on incorporating this diamine into various polymer backbones to create materials with tailored properties. In the field of polyurethanes, using the parent 1,4-diaminocyclohexane as a chain extender has been shown to significantly increase the softening range and melting point of the resulting material. google.com The N,N'-dimethyl derivative could be explored to create polyurethane-ureas with modified solubility, processability, and thermal characteristics.
Furthermore, there is significant potential in synthesizing novel polymers such as polyenaminones by reacting diamines with cyclohexanediones. mdpi.com These materials exhibit promising properties including film-forming capabilities, UV-shielding, and redox activity, making them candidates for optical, optoelectronic, and energy storage applications. The use of this compound in such polymerizations could lead to materials with enhanced stability or novel electronic properties due to the presence of the tertiary amine groups. Related structures have also been investigated for creating polymers used in gene and substance delivery into cells, suggesting a potential biomedical application space. mst.edu
| Polymer Type | Potential Monomer/Precursor | Key Properties & Applications | Reference |
|---|---|---|---|
| Polyurethane-ureas | 1,4-diaminocyclohexane | Increased softening range and melting point; high-strength, light-stable coatings. | google.com |
| Polyenaminones | Diamines and cyclohexanediones | Film-forming, UV absorption, redox activity; potential for optical and energy storage devices. | mdpi.com |
| Epoxy Resins | N,N'-dialkyl methylcyclohexanediamine | Acts as a reactive diluent and curing agent, yielding high glass transition temperatures. | google.com |
| Gene/Substance Delivery Polymers | 1,4-bis(3-aminopropyl)piperazine (related structure) | Cationic polymers for delivering DNA and other bioactive agents into cells. | mst.edu |
Smart Materials and High-Performance Polymers Incorporating Diamine Units
Future research is focused on leveraging these properties to create smart materials. While specific studies on stimuli-responsive polymers directly using this compound are emerging, the broader class of diamine-containing polymers is being investigated for such applications. For example, polymers containing tertiary amine groups, similar to the methylated amines in the subject compound, have been shown to exhibit pH-responsiveness, a desirable trait for applications like drug delivery systems. mdpi.com The incorporation of the rigid cyclohexane ring from this compound could provide the necessary structural integrity for such smart materials.
Research into polyamides derived from related cyclohexane-based diamines has shown the potential for creating materials with high thermal stability, good solubility in organic solvents, and excellent mechanical properties, as indicated in the table below. researchgate.net
| Property | Value Range |
|---|---|
| Inherent Viscosity (dL/g) | 0.97 - 1.61 |
| Tensile Strength (MPa) | 89 - 104 |
| Glass Transition Temperature (°C) | 188 - 240 |
| 10% Weight Loss Temperature (°C) | 473 - 499 |
Data adapted from studies on polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. researchgate.net
Sustainable Polymer Chemistry Innovations
The drive towards a circular economy has spurred innovations in sustainable polymer chemistry, including the development of recyclable and bio-based polymers. Diamines are central to these efforts. One significant area of research is the development of chemically recyclable polyurethanes. researchgate.netresearchgate.net Traditional polyurethanes are thermosets and difficult to recycle. However, new formulations are being designed that can be chemically depolymerized back to their monomer constituents, including the diamine, which can then be reused to synthesize new polymers. researchgate.netu-fukui.ac.jp
Furthermore, there is a strong push to produce key chemical building blocks from renewable resources. Research has demonstrated a viable pathway to synthesize 1,4-cyclohexanediamine (a precursor to its N-dimethylated form) from lignin (B12514952), a component of woody biomass. nih.govrsc.org This process involves the catalytic transformation of lignin-derived compounds, offering a potential bio-based route for producing diamines like this compound and reducing reliance on fossil fuels. nih.govresearchgate.net
Another avenue of sustainable innovation is the creation of non-isocyanate polyurethanes (NIPUs). These materials avoid the use of toxic isocyanates by reacting diamines with carbonated compounds, which can be derived from bio-sources. researchgate.net This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and avoiding hazardous reagents.
Interdisciplinary Research Frontiers
Integration with Supramolecular Chemistry
The ability of molecules to self-assemble into larger, ordered structures is the focus of supramolecular chemistry. Diamines, with their hydrogen-bonding capabilities, are excellent candidates for designing supramolecular materials. While research on this compound in this field is in its early stages, studies on closely related cyclohexane diamines have shown significant promise.
For instance, researchers have demonstrated that 1,3-cyclohexane diamine can react in situ to form supramolecular gels in various organic solvents. mdpi.com This gel formation is driven by the creation of urea (B33335) moieties and subsequent intermolecular hydrogen bonding. mdpi.com The resulting materials exhibit properties like thermal reversibility and thixotropy (shear-thinning), which are desirable for applications in areas like tissue engineering and petrochemicals. mdpi.com The defined stereochemistry of cyclohexane derivatives, such as the cis/trans isomerism, can be used to control the helical structure of these self-assembled fibers. nih.govmdpi.com The integration of this compound into such systems could offer a way to tune the properties of these advanced materials.
Green Chemical Engineering Applications of Diamine-Based Processes
In the realm of green chemical engineering, a primary goal is to develop more efficient and environmentally benign chemical processes. Diamine-based processes are central to this endeavor, particularly in the area of catalysis.
The hydrogenation of aromatic compounds is a crucial industrial process. Recent research has focused on the catalytic hydrogenation of aromatic diamines to their alicyclic counterparts, such as the conversion of p-phenylenediamine to 1,4-cyclohexanediamine. researchgate.netnih.gov This is a key step in producing monomers for advanced polyamides and polyurethanes. researchgate.net Scientists are developing highly selective and reusable catalysts, such as ruthenium supported on graphitic carbon nitride (g-C₃N₄), that can perform these hydrogenations under mild conditions and without the need for harsh chemicals. nih.govdtu.dk The basic sites on the catalyst support, enhanced by nitrogen content, have been shown to improve catalytic performance. nih.govdtu.dk
Furthermore, the synthesis of the diamines themselves is a target for green engineering. As mentioned, catalytic processes to produce 1,4-cyclohexanediamine from biomass-derived lignin are being developed. nih.gov This approach not only utilizes a renewable feedstock but also adds value to a byproduct of the paper and biorefining industries. The use of efficient and recyclable catalysts like Raney® Ni in these processes exemplifies the principles of green chemical engineering. nih.gov
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-N,4-N-dimethylcyclohexane-1,4-diamine post-synthesis?
- Methodological Answer : Structural confirmation typically involves a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify methyl group positions and cyclohexane ring conformation .
- X-ray Crystallography : Use programs like SHELXL for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
- Mass Spectrometry (MS) : Confirm molecular weight (142.25 g/mol) via high-resolution MS .
Q. What are the recommended methods for synthesizing this compound with high purity?
- Methodological Answer :
- Reductive Amination : React cyclohexane-1,4-dione with dimethylamine in the presence of a reducing agent (e.g., NaBH) .
- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization from ethanol to achieve >95% purity .
- Quality Control : Monitor by thin-layer chromatography (TLC) and confirm via melting point analysis (if crystalline) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Testing : Perform phase-solubility studies in solvents like water, ethanol, and DMSO. Polar aprotic solvents are generally preferred due to the compound’s amine groups .
- Stability Analysis : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How do stereoisomeric forms (e.g., (1R,4R) vs. (1S,4S)) influence the compound’s reactivity in coordination chemistry?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® IA column) or diastereomeric salt formation .
- Coordination Studies : Compare metal-ligand complex stability constants (e.g., with Cu or Fe) using potentiometric titrations. Stereochemistry affects binding geometry and catalytic activity .
Q. What advanced spectroscopic techniques are suitable for analyzing conformational dynamics in this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Study ring-flipping kinetics in the cyclohexane backbone by variable-temperature NMR .
- Computational Modeling : Employ density functional theory (DFT) to predict low-energy conformers and compare with experimental data .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293), exposure times, and solvent controls.
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may explain divergent effects .
- Stereochemical Purity : Verify enantiomeric excess (ee) via circular dichroism (CD), as impurities can skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
